molecular formula C48H70F3N11O15S B10830289 GP(33-41) (Tfa)

GP(33-41) (Tfa)

Cat. No.: B10830289
M. Wt: 1130.2 g/mol
InChI Key: QUQJHVQXOWYNHF-JCTXGVSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GP(33-41) (TFA) is a peptide consisting of nine amino acid residues. It represents the optimal sequence of the GP1 epitope of the lymphocytic choriomeningitis virus. This compound is known for its ability to upregulate H-2D b molecules on the surface of RMA-S (Db Kb) cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

GP(33-41) (TFA) is synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin using trifluoroacetic acid (TFA), which also removes the protecting groups .

Industrial Production Methods

In industrial settings, the synthesis of GP(33-41) (TFA) follows similar principles as laboratory-scale SPPS but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

GP(33-41) (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions

    Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, DIC), and bases (e.g., DIPEA).

    Cleavage from Resin: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

Major Products Formed

The primary product of these reactions is the peptide GP(33-41) (TFA) itself. Side products may include truncated peptides or peptides with incomplete deprotection .

Scientific Research Applications

GP(33-41) (TFA) has a wide range of applications in scientific research:

Mechanism of Action

GP(33-41) (TFA) exerts its effects by interacting with T cell receptors (TCR) and peptide-major histocompatibility complex (pMHC) antigens. This interaction can lead to varying degrees of T cell activation or antagonism. The peptide is recognized by the P14 TCR in the context of H-2D b, leading to the upregulation of H-2D b molecules on the cell surface .

Comparison with Similar Compounds

Similar Compounds

    GP(276-286): Another peptide derived from the lymphocytic choriomeningitis virus, recognized by TCR in the context of H-2D b.

    GP(92-101): A peptide from the same virus, involved in immune responses.

Uniqueness

GP(33-41) (TFA) is unique due to its optimal sequence for upregulating H-2D b molecules and its specific recognition by the P14 TCR. This makes it a valuable tool for studying T cell activation and immune responses .

Properties

Molecular Formula

C48H70F3N11O15S

Molecular Weight

1130.2 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C46H69N11O13S.C2HF3O2/c1-23(2)36(56-38(61)24(3)50-40(63)30(48)13-9-10-18-47)44(67)54-32(20-28-14-16-29(59)17-15-28)42(65)53-33(21-35(49)60)43(66)52-31(19-27-11-7-6-8-12-27)41(64)51-25(4)39(62)57-37(26(5)58)45(68)55-34(22-71)46(69)70;3-2(4,5)1(6)7/h6-8,11-12,14-17,23-26,30-34,36-37,58-59,71H,9-10,13,18-22,47-48H2,1-5H3,(H2,49,60)(H,50,63)(H,51,64)(H,52,66)(H,53,65)(H,54,67)(H,55,68)(H,56,61)(H,57,62)(H,69,70);(H,6,7)/t24-,25-,26+,30-,31-,32-,33-,34-,36-,37-;/m0./s1

InChI Key

QUQJHVQXOWYNHF-JCTXGVSPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.